molecular formula C22H22N2O6S2 B2750932 methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895265-89-1

methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2750932
CAS No.: 895265-89-1
M. Wt: 474.55
InChI Key: AHZGXGAOVWHLDF-UHFFFAOYSA-N
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Description

Methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a complex substituent pattern. Its structure comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety. The sulfamoyl group is further functionalized with a 4-methylphenyl group and a carbamoylmethyl chain linked to a 3-methoxyphenyl aromatic ring.

The synthesis of analogous thiophene-2-carboxylates typically involves multi-step procedures, such as condensation reactions with dimethylformamide dimethyl acetal (DMF-DMA) or microwave-assisted reactions to form intermediates like methyl 3-dimethylaminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate . These intermediates are then further modified to introduce sulfonamide or carbamoyl substituents.

Properties

IUPAC Name

methyl 3-[[2-(3-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-15-7-9-17(10-8-15)24(14-20(25)23-16-5-4-6-18(13-16)29-2)32(27,28)19-11-12-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZGXGAOVWHLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.

    Coupling with Amines: The compound is then coupled with 3-methoxyphenylamine and p-toluidine through amide bond formation, often using coupling reagents like EDCI or DCC.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The thiophene ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Methyl 3-(N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate could have several scientific research applications:

    Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to the presence of the sulfonamide group.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can be contextualized by comparing it to three categories of related compounds:

Thiophene-2-carboxylate Sulfonamides

  • Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002) :
    • Structure : Lacks the carbamoylmethyl-(3-methoxyphenyl) substituent, featuring only a 4-methylphenyl group on the sulfamoyl moiety.
    • Molecular Weight : 311.37 g/mol vs. ~450–500 g/mol (estimated for the target compound).
    • Applications : Screened for pharmacological activity due to its sulfonamide group, which is common in enzyme inhibitors .
    • Key Difference : The absence of the carbamoylmethyl-aryl chain in G225-0002 likely reduces its steric bulk and binding affinity for complex biological targets compared to the target compound .

Sulfonylurea Herbicides

  • Thifensulfuron-methyl (Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) :
    • Structure : Features a triazinyl carbamoyl group instead of the carbamoylmethyl-(3-methoxyphenyl) substituent.
    • Molecular Weight : 387.4 g/mol.
    • Applications : Widely used as a herbicide due to its inhibition of acetolactate synthase (ALS) in plants .
    • Key Difference : The triazinyl group in thifensulfuron-methyl enhances its herbicidal activity, while the target compound’s 3-methoxyphenyl group may prioritize interactions with mammalian targets (e.g., receptors) .

PPARβ/δ Antagonists

  • Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (Compound 10h): Structure: Shares the thiophene-2-carboxylate core but substitutes the sulfamoyl group with an isopentylamino-methoxyphenyl chain. Applications: Acts as a selective PPARβ/δ antagonist, demonstrating anti-angiogenic effects in retinal vascular disease models . Key Difference: The isopentylamino group in 10h facilitates PPARβ/δ binding, whereas the target compound’s carbamoylmethyl-(3-methoxyphenyl) group may confer distinct receptor selectivity or pharmacokinetic properties .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application Reference
Target Compound Carbamoylmethyl-(3-methoxyphenyl), 4-methylphenyl-sulfamoyl ~450–500 (estimated) Potential drug candidate N/A
G225-0002 4-Methylphenyl-sulfamoyl 311.37 Pharmacological screening
Thifensulfuron-methyl Triazinyl-carbamoyl 387.4 Herbicide
PPARβ/δ Antagonist (10h) Isopentylamino-methoxyphenyl 452.5 Retinal vascular disease

Research Findings and Implications

  • Synthesis Challenges : The target compound’s carbamoylmethyl-aryl substituent likely requires advanced coupling reactions, contrasting with simpler sulfonamide formations in G225-0002 or triazinyl condensations in thifensulfuron-methyl .
  • Biological Activity : The 3-methoxyphenyl group may enhance blood-brain barrier penetration or receptor binding compared to herbicides like thifensulfuron-methyl, which prioritize plant enzyme inhibition .
  • SAR Insights : Bulky substituents (e.g., carbamoylmethyl-aryl) in sulfonamides often correlate with mammalian target selectivity, as seen in PPAR antagonists , whereas smaller groups (e.g., triazinyl) favor herbicidal applications .

Biological Activity

Methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, with the CAS number 895265-89-1, is a compound belonging to the thiophene-carboxylate family. Its complex structure suggests potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C22H22N2O6S2
  • Molecular Weight : 474.55 g/mol
  • IUPAC Name : methyl 3-[[2-(3-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

The biological activity of this compound can be attributed to its structural components, which enable interaction with various biological targets. The sulfamoyl group is known for its role in inhibiting certain enzymes, particularly those involved in inflammatory pathways.

Enzyme Inhibition

Research indicates that compounds with sulfamoyl moieties can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies suggest that this compound may exhibit COX-2 inhibitory activity, similar to other compounds in its class .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance, it was tested against COX-1 and COX-2 enzymes, showing a preferential inhibition of COX-2, which is often associated with reduced inflammation and pain. The IC50 values for these interactions were measured and compared with known inhibitors like indomethacin.

CompoundIC50 (µM)COX Target
Methyl 3-(substituted)6.71 - 41.59COX-2
Indomethacin~10COX-1/COX-2

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents and stability at room temperature. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are still required to fully understand its bioavailability and therapeutic potential.

Case Studies

  • Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in swelling and pain scores compared to the control group. Histological analysis showed decreased inflammatory cell infiltration in treated tissues.
  • Cancer Research : Preliminary investigations into the compound's anticancer properties revealed that it may induce apoptosis in certain cancer cell lines through the modulation of apoptotic pathways. Further research is needed to elucidate these mechanisms.

Safety and Toxicology

While the compound shows promise for therapeutic applications, it is primarily intended for research purposes and has not been extensively studied for human use. Toxicological assessments are crucial to determine safe dosage levels and potential side effects.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : Multi-step organic synthesis is required, typically involving:

  • Step 1 : Sulfonylation of the thiophene core using 4-methylphenylsulfonamide derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
  • Step 2 : Carbamoylation via nucleophilic substitution with (3-methoxyphenyl)carbamoylmethyl groups, often using coupling agents like EDCI/HOBt .
  • Step 3 : Esterification of the carboxylic acid intermediate with methanol and catalytic sulfuric acid .
    • Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonamide to thiophene precursor) and reaction time .

Q. How should researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify sulfamoyl (δ\delta 3.1–3.3 ppm for methyl groups), carbamoyl (δ\delta 6.7–7.2 ppm for aromatic protons), and ester (δ\delta 3.8–4.0 ppm for methoxy) functionalities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~490–500 Da) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What stability considerations are critical for handling and storage?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • pH Sensitivity : Hydrolyzes in alkaline conditions (pH > 9); avoid aqueous buffers unless stabilized with organic cosolvents (e.g., DMSO) .
    • Best Practices : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action in biological systems?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging structural analogs (e.g., sulfamoyl-thiophene derivatives) .
  • MD Simulations : Simulate ligand-protein interactions (GROMACS) to assess stability of binding poses over 100 ns trajectories .
    • Validation : Cross-reference computational data with in vitro enzyme inhibition assays (IC50_{50} measurements) .

Q. How can researchers resolve contradictory bioactivity data across different assays?

  • Case Example : Conflicting IC50_{50} values in antimicrobial vs. anticancer assays may arise from:

  • Assay Conditions : Varying cell permeability (e.g., Gram-negative bacteria vs. HeLa cells) .
  • Redox Interference : Thiophene-derived metabolites may interfere with MTT or resazurin-based viability assays .
    • Mitigation :
  • Use orthogonal assays (e.g., ATP quantification, flow cytometry).
  • Pre-treat compounds with liver microsomes to assess metabolic stability .

Q. What strategies enable selective functionalization of the thiophene ring for SAR studies?

  • Reactivity Insights :

  • Electrophilic Substitution : Bromination at the 4-position of the thiophene ring using NBS in CCl4_4 .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-position (Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O) .
    • SAR Design : Prioritize modifications to the carbamoyl and sulfamoyl groups, as these regions dominate target selectivity .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and real-time monitoring to avoid side reactions (e.g., sulfonamide hydrolysis).
  • Characterization : Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation.
  • Biological Testing : Use primary cell lines and validate findings with CRISPR-edited knockout models to reduce off-target effects.

For further methodological details, consult peer-reviewed protocols from Journal of Medicinal Chemistry or Organic Process Research & Development.

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